DAT Inhibition Potency of α-PVP Compared to Shorter-Chain Analogs α-PBP and α-PPP
α-PVP demonstrates substantially higher DAT inhibition potency than its shorter α-alkyl chain analogs α-PBP and α-PPP. In rat brain synaptosome uptake assays, α-PVP inhibited [³H]dopamine uptake with an IC₅₀ value of 12.8 nM, compared to α-PBP (63.1 nM) and α-PPP (1,460 nM) [1]. The rank order of DAT inhibition potency is α-PVP > α-PBP ≫ α-PPP, with α-PVP being approximately 5-fold more potent than α-PBP and 114-fold more potent than α-PPP [1].
| Evidence Dimension | Dopamine transporter (DAT) inhibition IC₅₀ |
|---|---|
| Target Compound Data | α-PVP: IC₅₀ = 12.8 nM |
| Comparator Or Baseline | α-PBP: IC₅₀ = 63.1 nM; α-PPP: IC₅₀ = 1,460 nM |
| Quantified Difference | α-PVP is 4.9× more potent than α-PBP; 114× more potent than α-PPP |
| Conditions | Rat brain synaptosomes, [³H]dopamine uptake inhibition assay |
Why This Matters
Selection of α-PVP over shorter-chain analogs is mandatory for experiments requiring maximal DAT inhibition potency; using α-PBP or α-PPP would require >5-fold or >100-fold higher concentrations to achieve equivalent target engagement.
- [1] Marusich JA, Antonazzo KR, Wiley JL, Blough BE, Partilla JS, Baumann MH. Pharmacology of novel synthetic stimulants structurally related to the 'bath salts' constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology, 2014; 87: 206-213. View Source
